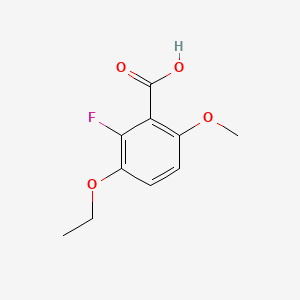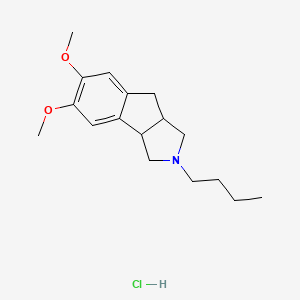
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its indeno-pyrrole core, which is a fused ring system combining an indene and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indeno(1,2-c)pyrrole derivatives typically involves multi-step reactions. One efficient method reported involves the chemoselective N-acylation/cyclization/Wittig reaction sequence. This method starts with the formation of a spiro-indene-1,2’-[1,3,4]oxadiazol intermediate, which further reacts with phosphine to generate betaine, leading to the formation of indeno(1,2-c)pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Indeno(1,2-c)pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学的研究の応用
作用機序
The mechanism of action of indeno(1,2-c)pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives act as adrenergic agents, interacting with receptor sites within the adrenergic nervous system. This interaction can result in various physiological responses, such as vasoconstriction, vasodilation, and changes in heart rate and contractility .
類似化合物との比較
Similar Compounds
Indeno(1,2-b)pyrrole: This compound has a similar fused ring system but differs in the position of the nitrogen atom and the substituents.
Indeno(1,2-c)pyrrole-2(1H)-propanamine:
Uniqueness
Indeno(1,2-c)pyrrole, 1,2,3,3a,8,8a-hexahydro-2-butyl-5,6-dimethoxy-, hydrochloride is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of butyl and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61-29-0 |
|---|---|
分子式 |
C17H26ClNO2 |
分子量 |
311.8 g/mol |
IUPAC名 |
2-butyl-6,7-dimethoxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-5-6-18-10-13-7-12-8-16(19-2)17(20-3)9-14(12)15(13)11-18;/h8-9,13,15H,4-7,10-11H2,1-3H3;1H |
InChIキー |
SOBHPRCIZAYEBQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC2CC3=CC(=C(C=C3C2C1)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
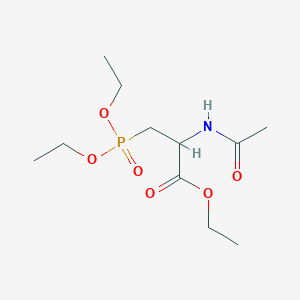
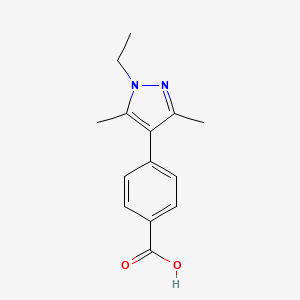
![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)

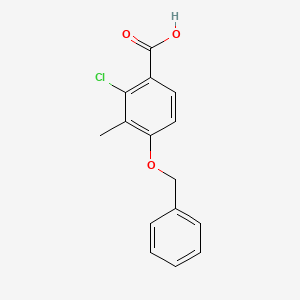
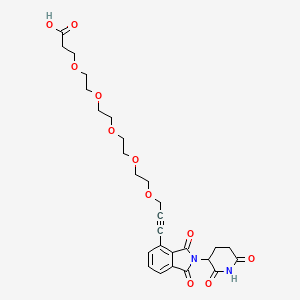


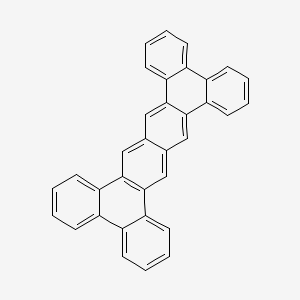
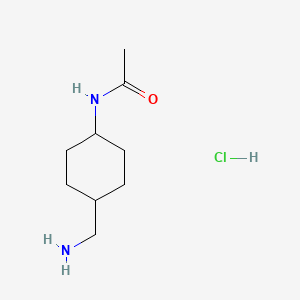
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
